molecular formula C39H50N4O8S B15145244 Pyrene-PEG5-biotin

Pyrene-PEG5-biotin

Cat. No.: B15145244
M. Wt: 734.9 g/mol
InChI Key: ODIVXJVCOCDDJO-BMQPFVSWSA-N
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Description

Pyrene-PEG5-biotin is a compound that combines the properties of pyrene, polyethylene glycol (PEG), and biotin. Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence properties. Polyethylene glycol is a flexible, water-soluble polymer, and biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is often used as a linker in various biochemical applications, including the synthesis of proteolysis-targeting chimeras (PROTACs) and the functionalization of nanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrene-PEG5-biotin typically involves the following steps:

    Activation of Biotin: Biotin is first activated using reagents such as N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Coupling with Polyethylene Glycol: The activated biotin is then coupled with polyethylene glycol under mild conditions to form Biotin-PEG.

    Attachment of Pyrene: Finally, pyrene is attached to the PEG chain through a carboxylation reaction, forming this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of biotin are activated using NHS or EDC.

    Polyethylene Glycol Coupling: The activated biotin is then coupled with polyethylene glycol in large reactors.

    Pyrene Attachment: Pyrene is attached to the PEG chain in a controlled environment to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Pyrene-PEG5-biotin undergoes several types of chemical reactions:

    Oxidation: Pyrene can be oxidized to form pyrenequinone.

    Reduction: The biotin moiety can be reduced under specific conditions.

    Substitution: The PEG chain can undergo substitution reactions to introduce various functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions

Major Products

    Oxidation: Pyrenequinone

    Reduction: Reduced biotin derivatives

    Substitution: Various PEG derivatives with different functional groups

Scientific Research Applications

Pyrene-PEG5-biotin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions.

    Biology: Employed in the labeling and tracking of proteins and other biomolecules.

    Medicine: Utilized in drug delivery systems and diagnostic assays.

    Industry: Applied in the functionalization of nanomaterials such as carbon nanotubes and graphene .

Mechanism of Action

The mechanism of action of Pyrene-PEG5-biotin involves several steps:

    Fluorescence: The pyrene moiety exhibits strong fluorescence, allowing for the detection and tracking of the compound.

    Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the capture and immobilization of the compound.

    PEG Spacer: The polyethylene glycol spacer provides flexibility and solubility, enhancing the compound’s interaction with target molecules

Comparison with Similar Compounds

Similar Compounds

    Pyrene-PEG3-biotin: Similar structure but with a shorter PEG chain.

    Pyrene-PEG7-biotin: Similar structure but with a longer PEG chain.

    Fluorescein-PEG5-biotin: Uses fluorescein instead of pyrene as the fluorescent moiety .

Uniqueness

Pyrene-PEG5-biotin is unique due to its combination of strong fluorescence from pyrene, high solubility from polyethylene glycol, and strong binding affinity from biotin. This makes it highly versatile for various biochemical and industrial applications .

Properties

Molecular Formula

C39H50N4O8S

Molecular Weight

734.9 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide

InChI

InChI=1S/C39H50N4O8S/c44-34(7-2-1-6-33-37-32(26-52-33)42-39(46)43-37)40-14-16-47-18-20-49-22-24-51-25-23-50-21-19-48-17-15-41-38(45)31-13-11-29-9-8-27-4-3-5-28-10-12-30(31)36(29)35(27)28/h3-5,8-13,32-33,37H,1-2,6-7,14-26H2,(H,40,44)(H,41,45)(H2,42,43,46)/t32-,33-,37-/m0/s1

InChI Key

ODIVXJVCOCDDJO-BMQPFVSWSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2

Origin of Product

United States

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